2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

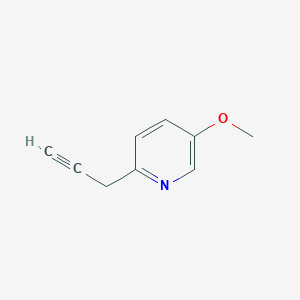

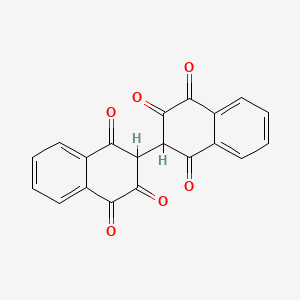

2-ヒドロキシ-3-(3-ヒドロキシ-1,4-ジオキソナフタレン-2-イル)ナフタレン-1,4-ジオンは、さまざまな科学分野で重要な役割を果たす複雑な有機化合物です。この化合物は、多様な生物学的および化学的特性で知られるナフトキノンファミリーに属しています。 ナフトキノンは、キノン構造が特徴であり、その構造は合成化学における反応性と多様性に貢献しています .

準備方法

合成経路および反応条件

2-ヒドロキシ-3-(3-ヒドロキシ-1,4-ジオキソナフタレン-2-イル)ナフタレン-1,4-ジオンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、エタノール中、還流条件下で、再利用可能な有機触媒としてL-プロリンを使用する方法です。 この方法は、その簡便さ、高収率、短い反応時間、および触媒の再利用可能性によって有利です . 別の方法には、マイクロ波支援3成分ドミノ反応の使用があり、この反応は、クネーフェナーゲルの縮合、マイケル付加、脱プロトン化、および1,3-Hシフトのステップを経て進行します .

工業生産方法

この化合物の工業生産方法については、広く文書化されていません。 環境に優しい溶媒や再利用可能な触媒の使用など、グリーンケミストリーの原則は、生産プロセスの効率と持続可能性を高めるために頻繁に適用されます .

化学反応解析

反応の種類

2-ヒドロキシ-3-(3-ヒドロキシ-1,4-ジオキソナフタレン-2-イル)ナフタレン-1,4-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまなキノン誘導体を生成することができます。

還元: 還元反応により、ヒドロキノン誘導体に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

主な生成物

これらの反応から生成される主な生成物は、さまざまな置換ナフトキノンであり、これらは独特の化学的および生物学的特性を示します .

科学研究への応用

2-ヒドロキシ-3-(3-ヒドロキシ-1,4-ジオキソナフタレン-2-イル)ナフタレン-1,4-ジオンは、科学研究で数多くの用途があります。

化学反応の分析

Types of Reactions

2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Including L-proline, DBU, and nano-copper (II) oxide.

Major Products

The major products formed from these reactions are various substituted naphthoquinones, which exhibit unique chemical and biological properties .

科学的研究の応用

2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione has numerous applications in scientific research:

作用機序

2-ヒドロキシ-3-(3-ヒドロキシ-1,4-ジオキソナフタレン-2-イル)ナフタレン-1,4-ジオンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 活性酸素種(ROS)を生成し、がん細胞で酸化ストレスとアポトーシスを引き起こす可能性があります . さらに、DNA複製や細胞分裂に不可欠なヒトトポイソメラーゼIIなどの酵素を阻害することができます .

類似化合物との比較

類似化合物

ローソン(2-ヒドロキシ-1,4-ナフトキノン): ヘナでの使用とその生物学的活性で知られています.

フチオール(2-ヒドロキシ-3-メチルナフタレン-1,4-ジオン): 抗がん剤および止血剤の特性を備えています.

ラパコール(2-ヒドロキシ-3-(3-メチルブト-2-エニル)ナフタレン-1,4-ジオン): 抗菌剤および抗真菌剤の活性を示します.

独自性

さまざまな化学反応を起こす能力と、その重要な生物学的活性により、研究および産業用途にとって貴重な化合物となっています .

特性

分子式 |

C20H10O6 |

|---|---|

分子量 |

346.3 g/mol |

IUPAC名 |

3-(1,3,4-trioxonaphthalen-2-yl)naphthalene-1,2,4-trione |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,13-14H |

InChIキー |

HWZMMHFVOCAUNC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(C(=O)C2=O)C3C(=O)C4=CC=CC=C4C(=O)C3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)

![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)

![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)